N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide
Description
N-(1H-Indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core linked to an indazole moiety via a carboxamide group. Benzodiazoles and indazoles are privileged scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π stacking interactions, often critical for binding to biological targets such as kinases or GPCRs .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMXVSWLMKRBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the formation of the indazole and benzodiazole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as FMS-like tyrosine kinase 3 (FLT3), which is involved in the proliferation and survival of cancer cells . The compound may also interact with other signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural distinctions between the target compound and related analogs from the evidence:
Functional Group Analysis
- Benzodiazole vs. Thiazole-containing analogs (e.g., the compound in ) may exhibit altered pharmacokinetics due to sulfur’s electron-withdrawing effects .
- Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group in the target compound balances polarity and membrane permeability, whereas carboxylic acid derivatives (e.g., 5-methyl-1H-indazole-3-carboxylic acid) are more hydrophilic, limiting blood-brain barrier penetration. Methyl esters (e.g., methyl 1H-indazole-6-carboxylate) are prodrug forms, requiring hydrolysis for activation .
- Substituent Effects: The chloro-methylphenyl and imidazole-ethyl groups in the thiazole analog () suggest targeting enzymes with sterically demanding active sites (e.g., kinases).
Hypothetical Pharmacological Implications
- Target Compound : The dual heterocyclic system and carboxamide may favor interactions with ATP-binding pockets in kinases, akin to FDA-approved drugs like imatinib.
- Thiazole Analog : The imidazole-ethyl chain could confer pH-dependent solubility, while the chloro-methylphenyl group might improve lipophilicity for CNS targets.
- Indazole Derivatives : Simpler indazole analogs () likely serve as intermediates or fragments in drug discovery, with carboxylic acids/esters enabling SAR studies on solubility and potency .
Biological Activity
N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indazole moiety linked to a benzodiazole structure, which is known for its pharmacological versatility. The structural formula can be represented as:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively (exact values can be found in chemical databases like PubChem) .
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor activity. For instance, the compound has been evaluated against various human lung cancer cell lines, including A549 and HCC827. In vitro assays revealed that it significantly inhibits cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These results suggest that this compound could be a promising candidate for further development in cancer therapy.
Inhibition of Rho Kinase (ROCK)
The compound also shows potential as an inhibitor of Rho kinase (ROCK), a target implicated in various diseases such as hypertension and cancer. ROCK inhibitors are known to exhibit vasorelaxant properties and have therapeutic applications in treating cardiovascular diseases .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of various indazole derivatives, this compound demonstrated moderate cytotoxicity against normal lung fibroblast cells (MRC-5). This suggests that while the compound is effective against cancer cells, it may also affect healthy cells, necessitating further optimization for selective targeting .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of indazole derivatives has revealed that modifications to the indazole core can significantly impact biological activity. For example, substituents on the benzodiazole moiety were found to enhance antitumor efficacy while minimizing toxicity to normal cells . This highlights the importance of chemical modifications in developing more effective therapeutic agents.
Q & A
What are the optimal synthetic routes for N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide, and how can reaction yields be improved?
Level: Basic
Answer:
The synthesis of benzodiazole-carboxamide derivatives typically involves multi-step protocols. For example, benzo[c][1,2,5]oxadiazole-5-carboxamide analogs are synthesized via activation of carboxylic acids (e.g., using thionyl chloride to form acyl chlorides) followed by coupling with amines like indazole derivatives . Key challenges include controlling side reactions (e.g., hydrolysis of intermediates) and optimizing reaction conditions (temperature, solvent polarity). To improve yields:
- Use anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis.
- Employ coupling agents like EDCI/HOBt for amide bond formation.
- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly.
Yield optimization for similar compounds has achieved 61–66% through iterative purification (column chromatography, recrystallization) .
How can structural discrepancies in benzodiazole-indazole hybrids be resolved using advanced spectroscopic techniques?
Level: Advanced
Answer:
Structural ambiguities, such as regioisomerism in indazole substitution or benzodiazole tautomerism, require a combination of techniques:
- NMR : - and -NMR can differentiate between N1- and N2-substituted indazoles by analyzing coupling patterns and chemical shifts. For example, indazole NH protons typically resonate at δ 10–12 ppm .
- X-ray crystallography : Resolves absolute configuration and packing motifs. A study on N-allyl-indazole sulfonamides confirmed substitution patterns via crystallographic data (e.g., bond angles and torsion) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm for carboxamides) .
What methodologies are recommended for evaluating the biological activity of N-(1H-indazol-6-yl)-1H,3-benzodiazole-5-carboxamide derivatives?
Level: Basic
Answer:
Standard protocols include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .
- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, measuring inhibition of prostaglandin synthesis .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins.
How can contradictory data on the anti-inflammatory efficacy of benzodiazole-indazole hybrids be analyzed?
Level: Advanced
Answer:
Discrepancies may arise from variations in:
- Dosage regimens : Suboptimal dosing in vivo (e.g., poor bioavailability) vs. potent in vitro IC values. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are critical .
- Model systems : Differences between murine acute inflammation models and human cell lines (e.g., THP-1 macrophages). Cross-validation using multiple assays (e.g., TNF-α ELISA, NF-κB luciferase reporter) is advised .
- Structural modifications : Electron-withdrawing groups (e.g., nitro) on the indazole ring enhance activity in some studies but reduce solubility, complicating dose-response relationships .
What strategies are effective for enhancing the metabolic stability of N-(1H-indazol-6-yl)-1H,3-benzodiazole-5-carboxamide?
Level: Advanced
Answer:
To address rapid hepatic clearance:
- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to block cytochrome P450 oxidation .
- Prodrug design : Introduce ester or phosphate moieties at the carboxamide group to improve oral absorption .
- In vitro microsomal assays : Use human liver microsomes (HLMs) to identify metabolic hotspots. LC-MS/MS analysis detects major Phase I metabolites (e.g., hydroxylation, N-dealkylation) .
How can computational methods guide the design of benzodiazole-indazole hybrids with improved target selectivity?
Level: Advanced
Answer:
- Molecular docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets). For example, indazole derivatives targeting PKA showed hydrogen bonding with Glu127 and Lys72 .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. Electron-donating groups on benzodiazole improve affinity for hydrophobic binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates with low RMSD fluctuations .
What analytical techniques are critical for characterizing degradation products of N-(1H-indazol-6-yl)-1H,3-benzodiazole-5-carboxamide under stressed conditions?
Level: Basic
Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress) require:
- HPLC-PDA/MS : Identify degradation peaks and fragment ions. For example, hydrolysis of the carboxamide group generates carboxylic acid derivatives (observed as [M+H–NH2]+ ions) .
- NMR : Detect structural changes (e.g., loss of NH signals in DO exchange experiments).
- XRD : Confirm crystallinity changes after thermal degradation .
How can researchers address solubility limitations of benzodiazole-indazole derivatives in preclinical formulations?
Level: Advanced
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Convert carboxamide to sodium or hydrochloride salts.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
What are the key considerations for scaling up the synthesis of N-(1H-indazol-6-yl)-1H,3-benzodiazole-5-carboxamide from lab to pilot plant?
Level: Advanced
Answer:
- Safety : Replace hazardous reagents (e.g., thionyl chloride) with flow chemistry alternatives .
- Purification : Transition from column chromatography to recrystallization or continuous distillation.
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
How can cross-disciplinary approaches (e.g., medicinal chemistry and pharmacology) resolve conflicting data on the mechanism of action of benzodiazole-indazole hybrids?
Level: Advanced
Answer:
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify critical pathways .
- Thermal shift assays : Validate target engagement by measuring protein melting temperature shifts upon ligand binding .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to uncover off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
